molecular formula C4H4Cl2O3 B1584775 Oxydiacetyl dichloride CAS No. 21062-20-4

Oxydiacetyl dichloride

Cat. No.: B1584775
CAS No.: 21062-20-4
M. Wt: 170.98 g/mol
InChI Key: GTZXSBQCNBNWPK-UHFFFAOYSA-N
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Description

Diglycolyl chloride (2,2′ -Oxydiacetyl chloride) is an acid halide.

Properties

IUPAC Name

2-(2-chloro-2-oxoethoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXSBQCNBNWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175289
Record name Oxydiacetyl dichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21062-20-4
Record name 2,2′-Oxybis[acetyl chloride]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21062-20-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxydiacetyl dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021062204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxydiacetyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxydiacetyl dichloride
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Record name Oxydiacetyl dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Diglycolyl chloride in synthetic chemistry?

A1: Diglycolyl chloride serves as a versatile building block for synthesizing various macrocyclic compounds. Researchers have utilized it to create:

  • Macrocyclic polyether-diester ligands: These ligands are formed by reacting Diglycolyl chloride with different diols, including chiral dimethyl-substituted tetraethylene glycols [] and di- and tetramethyl-substituted triethylene, tetraethylene, and pentaethylene glycols []. These ligands demonstrate potential in coordination chemistry and host-guest chemistry applications.
  • Crown ether-esters: Diglycolyl chloride, in the presence of templates like triphenyl antimony (SbPh3) and triphenyl bismuth (BiPh3), reacts with (benzyloxy)methyl-substituted diols to yield novel crown ether-esters []. These compounds hold promise in supramolecular chemistry and as potential catalysts.
  • Diglycolamides: Diglycolyl chloride acts as a precursor for synthesizing diglycolamide compounds, essential complexing agents in various applications, including nuclear waste treatment [].

Q2: What is the role of Diglycolyl chloride in synthesizing Diglycolamides?

A: Diglycolyl chloride serves as a key starting material for producing diglycolamides []. This process involves reacting Diglycolyl chloride with a diverse range of amines in a biphasic system (Schotten–Baumann approach). This reaction results in high yields of the corresponding diamides. Further treatment with poly(4-styrenesulfonic acid) provides the pure diglycolamide compounds.

Q3: Are there alternative synthetic routes to producing Diglycolamides besides using Diglycolyl chloride?

A: Yes, research suggests an alternative method for preparing diglycolamides []. This approach involves the direct amidation of substituted diglycolyl diesters. These diesters are obtained by coupling commercially available monoesters. The direct amidation reaction utilizes aluminum trichloride as a catalyst and achieves good yields of the desired diglycolamide compounds.

Q4: How do structural variations in the reactants impact the synthesis of macrocyclic compounds using Diglycolyl chloride?

A: Research indicates that both the diol and the acid chloride structure significantly influence the template effect during macrocycle synthesis []. For example, when synthesizing crown ether-esters with (benzyloxy)methyl side arms, SbPh3 and BiPh3 effectively template 14-crown-4 ether-esters, but the efficiency varies depending on the specific diol and acid chloride used.

Q5: What analytical techniques are used to characterize the products synthesized using Diglycolyl chloride?

A5: Multiple analytical techniques are employed to characterize compounds derived from Diglycolyl chloride, including:

  • NMR spectroscopy: Used to analyze the structure and complexation behavior of macrocyclic polyether-diester ligands. Significant chemical shift changes in 1H NMR spectra reveal the complexation of these ligands with benzylammonium perchlorate [].
  • IR spectroscopy: Employed to study the complex formation between (benzyloxy)methyl-substituted diols and templates like SbPh3 and BiPh3 during crown ether-ester synthesis [].
  • Mass spectrometry: Used in conjunction with IR spectroscopy to investigate complex formation in crown ether-ester synthesis [].

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